molecular formula C18H23N5 B4751908 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

货号 B4751908
分子量: 309.4 g/mol
InChI 键: KAAHXLBGGMNVCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as AG-120, is a small molecule inhibitor that targets isocitrate dehydrogenase 1 (IDH1) mutations. IDH1 mutations are commonly found in various types of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. AG-120 has shown promising results in preclinical and clinical studies as a potential treatment for IDH1-mutant cancers.

作用机制

7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine works by inhibiting the activity of mutant IDH1 enzymes, which produce an oncometabolite called 2-hydroxyglutarate (2-HG). The accumulation of 2-HG in cells can lead to DNA hypermethylation and other cellular changes that promote cancer development. By inhibiting mutant IDH1 enzymes, this compound reduces the levels of 2-HG and restores normal cellular function.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of 2-HG in IDH1-mutant cancer cells, which can lead to changes in cellular metabolism, gene expression, and cellular differentiation. This compound has also been shown to induce apoptosis (programmed cell death) in IDH1-mutant cancer cells and inhibit tumor growth in animal models. In clinical trials, this compound has been well-tolerated, with the most common adverse events being mild to moderate in severity.

实验室实验的优点和局限性

7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several advantages as a research tool for studying IDH1-mutant cancers. It is a specific inhibitor of mutant IDH1 enzymes, which allows for the selective targeting of cancer cells with IDH1 mutations. This compound has also been shown to be effective in preclinical and clinical studies, providing a strong rationale for its use in research. However, there are also limitations to using this compound in lab experiments. It may not be effective in cancers without IDH1 mutations, and its efficacy may vary depending on the specific mutation present in the cancer cells. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.

未来方向

There are several future directions for research on 7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its potential use in the treatment of IDH1-mutant cancers. One area of focus is the development of combination therapies that target multiple pathways involved in cancer development. Another direction is the investigation of this compound in other types of cancer with IDH1 mutations, such as cholangiocarcinoma. Additionally, further studies are needed to understand the long-term effects of this compound treatment and to identify potential biomarkers that can predict treatment response. Overall, this compound has shown promising results as a potential treatment for IDH1-mutant cancers, and further research is needed to fully realize its therapeutic potential.

科学研究应用

7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied in preclinical and clinical trials for the treatment of IDH1-mutant cancers. In preclinical studies, this compound has been shown to inhibit the growth of IDH1-mutant cancer cells and induce cell differentiation. In clinical trials, this compound has demonstrated promising results in patients with IDH1-mutant AML and glioma, with some patients achieving complete remission or stable disease.

属性

IUPAC Name

5,6-dimethyl-7-(2-methylpropyl)-N-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5/c1-12(2)10-23-14(4)13(3)16-17(21-11-22-18(16)23)20-9-15-5-7-19-8-6-15/h5-8,11-12H,9-10H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAHXLBGGMNVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCC3=CC=NC=C3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。